(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
The compound "(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride" features a propan-2-ol backbone bridging a substituted phenoxy group (2-methoxy-4-(prop-1-en-1-yl)phenyl) and a 4-methylpiperazine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structural complexity arises from the (E)-configuration of the propenyl group and the stereochemical arrangement of the piperazine ring. Crystallographic analysis of such compounds often employs SHELX programs for refinement, ensuring precise determination of bond lengths and angles .
Properties
IUPAC Name |
1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.2ClH/c1-4-5-15-6-7-17(18(12-15)22-3)23-14-16(21)13-20-10-8-19(2)9-11-20;;/h4-7,12,16,21H,8-11,13-14H2,1-3H3;2*1H/b5-4+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMFRLOBBTWJIJ-SFKRKKMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C)O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C)O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, including the formation of the phenoxy and piperazine moieties. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Common synthetic routes may involve:
Step 1: Formation of the phenoxy intermediate through a nucleophilic substitution reaction.
Step 2: Introduction of the piperazine ring via a condensation reaction.
Step 3: Final coupling of the intermediates under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may utilize large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The prop-1-en-1-yl group can be reduced to form saturated hydrocarbons.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions may involve the use of Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine derivatives are common in medicinal chemistry due to their CNS activity and ability to modulate receptor binding. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Lipophilicity: The propenyl group in the target increases lipophilicity relative to the methoxy substituents in , which may improve blood-brain barrier penetration .
- Salt Form: The dihydrochloride salt confers higher aqueous solubility than neutral analogues, facilitating formulation for intravenous delivery.
Compounds with Substituted Aromatic Systems
Aromatic substituents critically influence bioactivity. Comparisons include:
Table 2: Aromatic Substituent Analysis
Key Observations:
- Electron Effects: The target’s methoxy and propenyl groups contrast with the electron-withdrawing nitro and chloro groups in and , suggesting divergent pharmacological targets .
- Bulkiness: The naphthyl group in may sterically hinder receptor binding compared to the target’s smaller propenylphenoxy group .
Biological Activity
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, often referred to as MMPP, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and oncology. This article reviews the current understanding of its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 372.27 g/mol. Its structure features a methoxy group and a piperazine moiety, which are significant for its biological interactions.
Neuroprotective Effects
Recent studies have demonstrated that MMPP exhibits neuroprotective properties through several mechanisms:
- Inhibition of Neuroinflammation : MMPP acts as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3), which is implicated in neuroinflammatory processes. In a study involving mice treated with MPTP (a neurotoxin), MMPP administration resulted in decreased behavioral impairments and reduced dopamine depletion in the striatum, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease .
- Reduction of Inflammatory Markers : The compound has been shown to inhibit the expression of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and glial fibrillary acidic protein (GFAP), contributing to its anti-inflammatory effects .
Anticancer Activity
MMPP has also been evaluated for its anticancer properties:
- Induction of Apoptosis : In colon cancer cell lines, MMPP treatment led to increased apoptosis, as evidenced by elevated levels of cleaved caspases (caspase-3 and caspase-8). The compound enhances the expression of death receptors DR5 and DR6, which are crucial for mediating apoptotic signals .
- Tumor Growth Inhibition : In xenograft models, MMPP demonstrated dose-dependent suppression of tumor growth, indicating its potential as an anticancer agent . The compound's mechanism involves direct binding to IkappaB kinase β (IKKβ), which plays a role in the NF-kB signaling pathway associated with cancer progression .
Study 1: Neuroprotective Effects in Mice
In a controlled study with ICR mice, MMPP was administered at a dosage of 5 mg/kg over one month. The results showed significant improvements in motor functions measured by rotarod and pole tests after MPTP exposure, alongside histological analysis revealing reduced neuronal loss in the substantia nigra .
Study 2: Anticancer Efficacy in Colon Cancer Models
A separate investigation assessed MMPP's effects on colon cancer cells. Treatment with concentrations ranging from 0 to 15 μg/mL resulted in significant growth inhibition and enhanced apoptotic markers. The study concluded that MMPP could serve as a promising candidate for further development in colon cancer therapies .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the phenoxypropanolamine backbone via nucleophilic substitution between a methoxy-substituted allylphenol and epichlorohydrin.
- Step 2: Introduction of the 4-methylpiperazine moiety through alkylation under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 3: Hydrochloride salt formation using HCl gas in ethanol to enhance stability and solubility .
Q. Optimization Strategies :
- Temperature Control : Maintain 50–60°C during alkylation to minimize side reactions.
- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency.
- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) for intermediates, followed by recrystallization for the final product .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Epichlorohydrin, DMF, 80°C | 65–70 |
| 2 | 4-Methylpiperazine, K₂CO₃, MeCN, 50°C | 75–80 |
| 3 | HCl gas, EtOH, RT | 90–95 |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR confirms the presence of methoxy (δ 3.8–3.9 ppm), allyl (δ 5.1–5.3 ppm), and piperazine protons (δ 2.4–2.6 ppm).
- ¹³C NMR verifies the carbonyl and quaternary carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion peaks match the theoretical mass (e.g., [M+H]⁺ at m/z 410.2) .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O:MeOH) confirms purity >95% .
Q. What are the recommended storage conditions to ensure compound stability?
- Store as a lyophilized powder at –20°C in airtight, light-protected vials.
- For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.
- Purity Issues : Impurities >5% can skew dose-response curves; validate purity via HPLC before assays .
- Structural Analogues : Compare activity with derivatives (e.g., fluorophenyl or bromophenyl variants) to isolate pharmacophore contributions .
Q. Methodological Recommendations :
Q. What is the hypothesized mechanism of action for this compound’s receptor interactions?
The compound’s β-blocker-like structure suggests:
- Adrenergic Receptor Binding : Competitive inhibition of β₁/β₂ receptors via hydrogen bonding with Serine-194 and hydrophobic interactions with Phe-290 .
- Allosteric Modulation : Piperazine nitrogen may interact with G-protein-coupled receptor (GPCR) transmembrane domains, altering signaling kinetics .
Q. Experimental Validation :
- Conduct radioligand binding assays (³H-dihydroalprenolol) to measure affinity (Kd).
- Use mutagenesis to confirm critical residues (e.g., Ala-substitution at Ser-194 reduces binding by 80%) .
Q. How does the dihydrochloride salt form impact pharmacokinetic properties?
- Solubility : Increases aqueous solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for free base), enhancing bioavailability .
- Stability : Reduces hygroscopicity; shelf life extends to >24 months under recommended storage .
- Toxicity : Counterion effects must be evaluated; compare with mesylate or citrate salts in preclinical models .
Q. What structure-activity relationship (SAR) trends are observed in analogues of this compound?
Key modifications and their effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
